Rhosin Rhosin Rhosin is an inhibitor of RhoA and RhoC interaction with GEFs. It acts by preventing RhoA activation and downstream MLC phosphorylation, filamentous actin formation and focal adhesion assembly without perturbing endogenous Cdc42 or Rac signalling.
Brand Name: Vulcanchem
CAS No.: 1173671-63-0
VCID: VC0541373
InChI: InChI=1S/C20H18N6O/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18/h1-9,11-12,16,24H,10,21H2,(H,26,27)/b25-11+/t16-/m1/s1
SMILES: C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N
Molecular Formula: C22H22N4O
Molecular Weight: 358.44

Rhosin

CAS No.: 1173671-63-0

Inhibitors

VCID: VC0541373

Molecular Formula: C22H22N4O

Molecular Weight: 358.44

Purity: >98% (or refer to the Certificate of Analysis)

Rhosin - 1173671-63-0

CAS No. 1173671-63-0
Product Name Rhosin
Molecular Formula C22H22N4O
Molecular Weight 358.44
IUPAC Name (2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide
Standard InChI InChI=1S/C20H18N6O/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18/h1-9,11-12,16,24H,10,21H2,(H,26,27)/b25-11+/t16-/m1/s1
Standard InChIKey USSHCVWNAGWFQX-ALAWMEQBSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N
Appearance Solid powder
Description Rhosin is an inhibitor of RhoA and RhoC interaction with GEFs. It acts by preventing RhoA activation and downstream MLC phosphorylation, filamentous actin formation and focal adhesion assembly without perturbing endogenous Cdc42 or Rac signalling.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Rhosin; G04; G-04; G 04;
Reference 1: Chen W, Zhao Y, Li XC, Kubiak JZ, Ghobrial RM, Kloc M. Rho-specific Guanine nucleotide exchange factors (Rho-GEFs) inhibition affects macrophage phenotype and disrupts Golgi complex. Int J Biochem Cell Biol. 2017 Dec;93:12-24. doi: 10.1016/j.biocel.2017.10.009. Epub 2017 Oct 20. PubMed PMID: 29061365.
2: Holz O, Apel D, Steinmetz P, Lange E, Hopfenmüller S, Ohler K, Sudhop S, Hassel M. Bud detachment in hydra requires activation of fibroblast growth factor receptor and a Rho-ROCK-myosin II signaling pathway to ensure formation of a basal constriction. Dev Dyn. 2017 Jul;246(7):502-516. doi: 10.1002/dvdy.24508. Epub 2017 May 22. PubMed PMID: 28411398; PubMed Central PMCID: PMC5518445.
3: Sheshachalam A, Baier A, Eitzen G. The effect of Rho drugs on mast cell activation and degranulation. J Leukoc Biol. 2017 Jul;102(1):71-81. doi: 10.1189/jlb.2A0616-279RRR. Epub 2017 Apr 14. PubMed PMID: 28411215.
4: Yao Z, Li H, He W, Yang S, Zhang X, Zhan R, Xu R, Tan J, Zhou J, Wu J, Luo G. P311 Accelerates Skin Wound Reepithelialization by Promoting Epidermal Stem Cell Migration Through RhoA and Rac1 Activation. Stem Cells Dev. 2017 Mar 15;26(6):451-460. doi: 10.1089/scd.2016.0249. Epub 2017 Jan 3. PubMed PMID: 27927130.
5: Akbar H, Duan X, Saleem S, Davis AK, Zheng Y. RhoA and Rac1 GTPases Differentially Regulate Agonist-Receptor Mediated Reactive Oxygen Species Generation in Platelets. PLoS One. 2016 Sep 28;11(9):e0163227. doi: 10.1371/journal.pone.0163227. eCollection 2016. PubMed PMID: 27681226; PubMed Central PMCID: PMC5040254.
6: Zhang XE, Adderley SP, Breslin JW. Activation of RhoA, but Not Rac1, Mediates Early Stages of S1P-Induced Endothelial Barrier Enhancement. PLoS One. 2016 May 17;11(5):e0155490. doi: 10.1371/journal.pone.0155490. eCollection 2016. PubMed PMID: 27187066; PubMed Central PMCID: PMC4871357.
7: Duan X, Liu J, Zhu CC, Wang QC, Cui XS, Kim NH, Xiong B, Sun SC. RhoA-mediated MLC2 regulates actin dynamics for cytokinesis in meiosis. Cell Cycle. 2016;15(3):471-7. doi: 10.1080/15384101.2015.1128590. Epub 2015 Dec 23. PubMed PMID: 26701676; PubMed Central PMCID: PMC4943703.
8: Yoon C, Cho SJ, Aksoy BA, Park DJ, Schultz N, Ryeom SW, Yoon SS. Chemotherapy Resistance in Diffuse-Type Gastric Adenocarcinoma Is Mediated by RhoA Activation in Cancer Stem-Like Cells. Clin Cancer Res. 2016 Feb 15;22(4):971-83. doi: 10.1158/1078-0432.CCR-15-1356. Epub 2015 Oct 19. PubMed PMID: 26482039; PubMed Central PMCID: PMC4823002.
9: Shang X, Marchioni F, Evelyn CR, Sipes N, Zhou X, Seibel W, Wortman M, Zheng Y. Small-molecule inhibitors targeting G-protein-coupled Rho guanine nucleotide exchange factors. Proc Natl Acad Sci U S A. 2013 Feb 19;110(8):3155-60. doi: 10.1073/pnas.1212324110. Epub 2013 Feb 4. PubMed PMID: 23382194; PubMed Central PMCID: PMC3581902.
10: Shang X, Marchioni F, Sipes N, Evelyn CR, Jerabek-Willemsen M, Duhr S, Seibel W, Wortman M, Zheng Y. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases. Chem Biol. 2012 Jun 22;19(6):699-710. doi: 10.1016/j.chembiol.2012.05.009. PubMed PMID: 22726684; PubMed Central PMCID: PMC3383629.
PubChem Compound 9552914
Last Modified Dec 05 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator